molecular formula C16H20N2O4S B6189582 methyl 2-{benzyl[(5,5-dimethyl-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]amino}acetate CAS No. 2639436-75-0

methyl 2-{benzyl[(5,5-dimethyl-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]amino}acetate

Cat. No.: B6189582
CAS No.: 2639436-75-0
M. Wt: 336.4
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Description

Methyl 2-{benzyl[(5,5-dimethyl-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]amino}acetate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{benzyl[(5,5-dimethyl-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]amino}acetate typically involves multiple steps, starting with the preparation of the thiazolidine core. One common approach is the reaction of a suitable thiazolidine derivative with benzylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its thiazolidine ring is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound are vast. It has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. These properties make it a candidate for developing new therapeutic agents.

Medicine: In the medical field, methyl 2-{benzyl[(5,5-dimethyl-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]amino}acetate is being explored for its potential use in treating various diseases, including diabetes and cardiovascular disorders. Its ability to modulate metabolic pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties enable the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which methyl 2-{benzyl[(5,5-dimethyl-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]amino}acetate exerts its effects involves the modulation of key molecular targets and pathways. It interacts with enzymes and receptors involved in metabolic processes, leading to the desired biological outcomes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Thiazolidinedione derivatives

  • Benzylamine derivatives

  • Thiazolidine-based pharmaceuticals

Uniqueness: Methyl 2-{benzyl[(5,5-dimethyl-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]amino}acetate stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific biological activities and chemical properties that are not found in other similar compounds.

Properties

CAS No.

2639436-75-0

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4

Purity

95

Origin of Product

United States

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